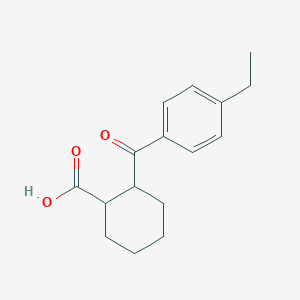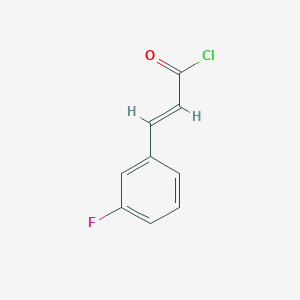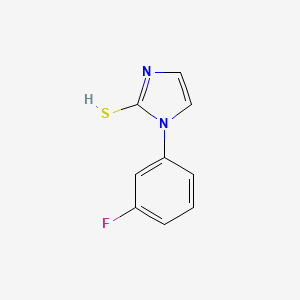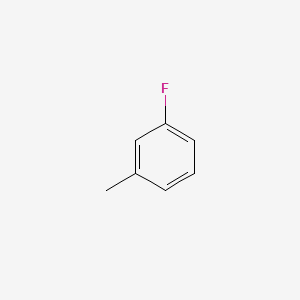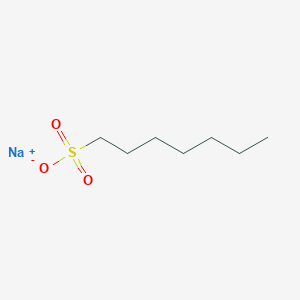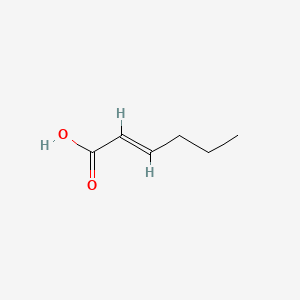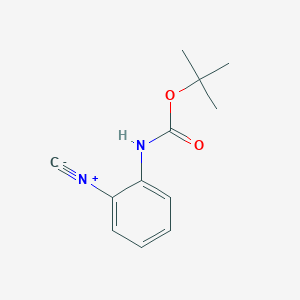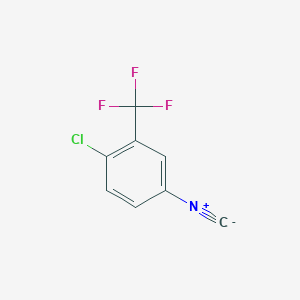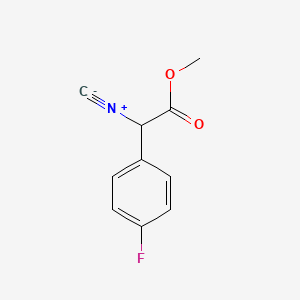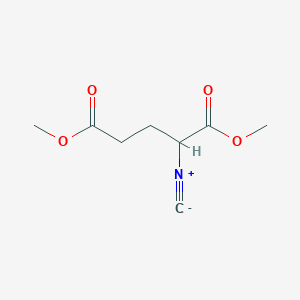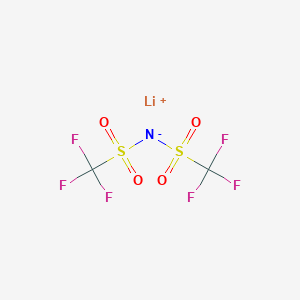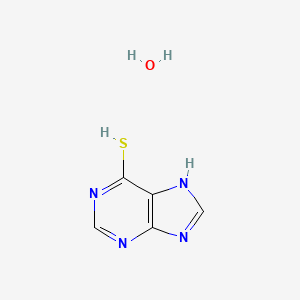
7H-purine-6-thiol;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-purine-6-thiol;hydrate, also known as 6-mercaptopurine monohydrate, is a sulfur-containing purine derivative. It is widely recognized for its role as an antileukemic agent and immunosuppressive drug. The compound has a molecular formula of C₅H₆N₄OS·H₂O and a molecular weight of 170.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
7H-purine-6-thiol;hydrate can be synthesized through the condensation of 6-mercaptopurine with various aliphatic and aromatic halides in the presence of a base . The reaction typically yields good to excellent results, and the structures of the synthesized compounds are confirmed through spectrometric studies .
Industrial Production Methods
Another method involves the synthesis of the imidazole ring, followed by the closure of the pyrimidine ring .
Chemical Reactions Analysis
Types of Reactions
7H-purine-6-thiol;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiolates.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aliphatic and aromatic halides, bases, and oxidizing or reducing agents . The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include various derivatives of 7H-purine-6-thiol, such as 6-thioguanine and other sulfur-containing purines .
Scientific Research Applications
7H-purine-6-thiol;hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7H-purine-6-thiol;hydrate involves its incorporation into DNA and RNA as a false purine base, disrupting nucleic acid synthesis and function . The compound also inhibits the enzyme thiopurine S-methyltransferase, leading to the accumulation of toxic metabolites that induce apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
6-thioguanine: Another sulfur-containing purine used as an antileukemic agent.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressive agent.
Hypoxanthine: A naturally occurring purine base involved in nucleic acid metabolism.
Uniqueness
7H-purine-6-thiol;hydrate is unique due to its specific sulfur-containing structure, which allows it to be incorporated into nucleic acids and disrupt their function. This property makes it particularly effective as an antileukemic and immunosuppressive agent .
Properties
IUPAC Name |
7H-purine-6-thiol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFQYWAAEWLHJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)S.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=NC=N2)S.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
